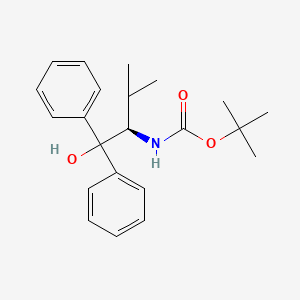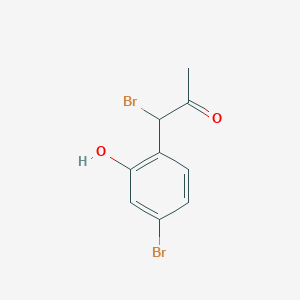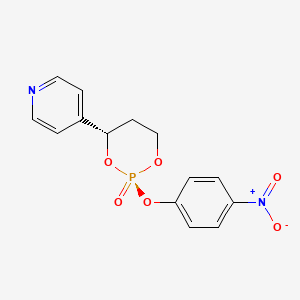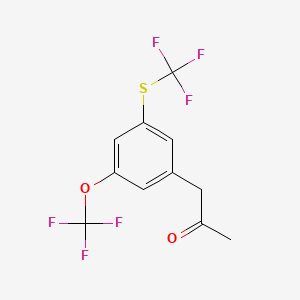
1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . This reaction can be promoted under visible light irradiation, forming electron donor-acceptor complexes that undergo single electron transfer reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can form strong interactions with specific amino acid residues, influencing the activity of enzymes and altering biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds include other trifluoromethylated and trifluoromethoxylated phenyl derivatives. Compared to these compounds, 1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
These compounds share some similarities but differ in their specific chemical structures and reactivity, making each one unique in its applications and effects.
Propriétés
Formule moléculaire |
C11H8F6O2S |
|---|---|
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
1-[3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2S/c1-6(18)2-7-3-8(19-10(12,13)14)5-9(4-7)20-11(15,16)17/h3-5H,2H2,1H3 |
Clé InChI |
AJJPGDYXXIPWOF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
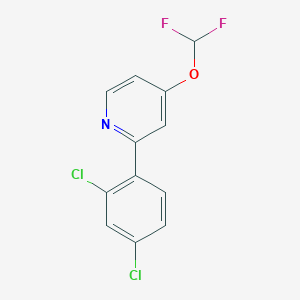
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)


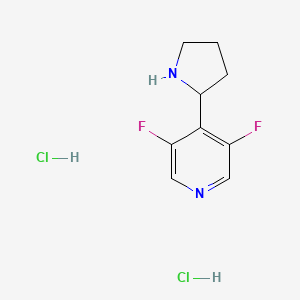
![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
